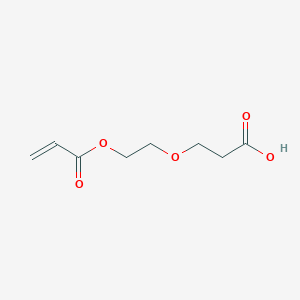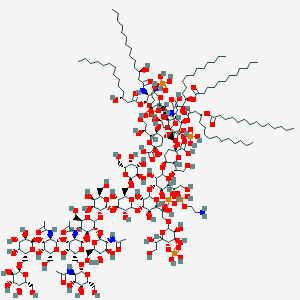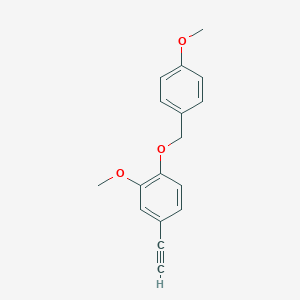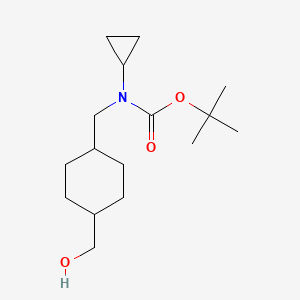
3-(2-(Acryloyloxy)ethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Acryloyloxy)ethoxy)propanoic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of propanoic acid, featuring an acryloyloxy group attached to an ethoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Acryloyloxy)ethoxy)propanoic acid typically involves the esterification of 3-(2-hydroxyethoxy)propanoic acid with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-(Acryloyloxy)ethoxy)propanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in radical polymerization reactions to form polymers.
Esterification and Transesterification: The ester linkage can be modified through esterification or transesterification reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Polymerization: Polymers with varying properties depending on the monomers and conditions used.
Hydrolysis: 3-(2-hydroxyethoxy)propanoic acid and acrylic acid.
科学的研究の応用
3-(2-(Acryloyloxy)ethoxy)propanoic acid has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedicine: Potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
作用機序
The mechanism of action of 3-(2-(Acryloyloxy)ethoxy)propanoic acid primarily involves its ability to undergo polymerization reactions. The acryloyloxy group can form radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure.
類似化合物との比較
Similar Compounds
3-(2-(Benzyloxy)ethoxy)propanoic acid: Similar structure but with a benzyloxy group instead of an acryloyloxy group.
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic and suitable for different applications.
Uniqueness
3-(2-(Acryloyloxy)ethoxy)propanoic acid is unique due to its acryloyloxy group, which allows it to participate in polymerization reactions, making it valuable in the synthesis of functional polymers and materials.
特性
分子式 |
C8H12O5 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
3-(2-prop-2-enoyloxyethoxy)propanoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-8(11)13-6-5-12-4-3-7(9)10/h2H,1,3-6H2,(H,9,10) |
InChIキー |
SKWDRSOPNDXMIS-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)


![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)


![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)


